molecular formula C10H14N2O4S B3168636 N-isopropyl-2-methyl-5-nitrobenzenesulfonamide CAS No. 931852-18-5

N-isopropyl-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B3168636
CAS RN: 931852-18-5
M. Wt: 258.3 g/mol
InChI Key: JELKOJXTVHYEMN-UHFFFAOYSA-N
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Description

“N-isopropyl-2-methyl-5-nitrobenzenesulfonamide” is an organic compound with the linear formula C10H14N2O4S . It has a molecular weight of 258.3 . The compound is used in various applications and is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for “N-isopropyl-2-methyl-5-nitrobenzenesulfonamide” is 1S/C10H14N2O4S/c1-7(2)11-17(15,16)10-6-9(12(13)14)5-4-8(10)3/h4-7,11H,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Hypoxic Cell Selective Cytotoxic Agents : Nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups were studied as hypoxic cell selective cytotoxic agents. N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide hydrochloride showed preferential toxicity to hypoxic EMT6 mammary carcinoma cells, suggesting potential use in cancer therapy (Saari et al., 1991).

Organic Synthesis

  • Preparation of Secondary Amines : Nitrobenzenesulfonamides are utilized in the synthesis of secondary amines. They can undergo alkylation via Mitsunobu reaction or conventional methods to yield N-alkylated sulfonamides, useful in various synthetic applications (Fukuyama et al., 1995).

  • Electrochemical Studies : Studies on the redox behavior of nitrobenzenesulfonamides, including their reduction to radical anions and subsequent decomposition, are crucial in understanding their properties for applications in electrochemistry (Asirvatham & Hawley, 1974).

  • Hydrolysis Mechanisms : The hydrolysis reactions of nitrobenzenesulfonamides have been studied to understand their chemical behavior in aqueous sulfuric acid, which is essential for their application in various synthetic processes (Cox, 1997).

  • Solid-Phase Synthesis : Polymer-supported benzenesulfonamides have been used as key intermediates in solid-phase synthesis, demonstrating the versatility of nitrobenzenesulfonamides in creating diverse chemical scaffolds (Fülöpová & Soural, 2015).

Analytical Chemistry

  • Analytical Applications : Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant in various analytical procedures, highlighting the potential of nitrobenzenesulfonamides in analytical chemistry (Gowda et al., 1983).

Safety and Hazards

The safety information for “N-isopropyl-2-methyl-5-nitrobenzenesulfonamide” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-methyl-5-nitro-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-7(2)11-17(15,16)10-6-9(12(13)14)5-4-8(10)3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELKOJXTVHYEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-nitro-N-(propan-2-yl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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